

Function of the FERM domain in radixin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	radixin	
Cat. No.:	B1174762	Get Quote

An In-depth Technical Guide on the Core Functions of the **Radixin** FERM Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Radixin, a member of the Ezrin/Radixin/Moesin (ERM) protein family, is a critical linker between the plasma membrane and the actin cytoskeleton. Its functions are central to cell adhesion, motility, and signal transduction. The N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain of radixin is the primary module responsible for localizing the protein to the plasma membrane and mediating its interaction with various transmembrane proteins. This guide provides a detailed examination of the radixin FERM domain, covering its structure, binding partners, regulatory mechanisms, and its role in cellular signaling. We present quantitative data on binding affinities, detailed experimental protocols for studying its function, and visualizations of key pathways and structures to offer a comprehensive resource for advanced research and therapeutic development.

Introduction to Radixin and the FERM Domain

Radixin is a 583-amino acid protein that, along with ezrin and moesin, constitutes the ERM family of proteins.[1] These proteins are essential for organizing membrane domains by physically linking integral membrane proteins to the underlying actin cytoskeleton.[2][3][4] This linkage is fundamental for the formation and maintenance of specialized cell surface structures like microvilli and cell adhesion sites.[1][5]



The functionality of **radixin** is modular. It consists of three primary domains: an N-terminal FERM domain (residues 1–297), a central α-helical domain, and a C-terminal tail domain which contains an F-actin binding site.[1][5] The FERM domain, a highly conserved module of approximately 300 amino acids, is found in a wide array of cytoskeletal-associated proteins.[6] [7] In ERM proteins, the FERM domain is responsible for membrane association, achieved through direct binding to both plasma membrane lipids and the cytoplasmic tails of transmembrane proteins.[5][6][8]

Structure of the Radixin FERM Domain

The crystal structure of the **radixin** FERM domain reveals a compact, clover-leaf-shaped architecture composed of three distinct subdomains: F1 (or A), F2 (or B), and F3 (or C).[2][5] These subdomains are intimately organized to form a globular structure with characteristic grooves and clefts that mediate its interactions.[3][5]

- Subdomain F1 (A): Located at the N-terminus, this subdomain adopts a ubiquitin-like fold.[5]
- Subdomain F2 (B): The central subdomain consists of a four-helix bundle and resembles an acyl-CoA binding protein.[5][7]
- Subdomain F3 (C): The C-terminal subdomain features a phosphotyrosine-binding (PTB)-like fold.[5][7][9] This subdomain is crucial for recognizing and binding the cytoplasmic tails of adhesion molecules.[10][11]

This tripartite structure creates specific surfaces and pockets that are critical for the domain's function, including a positively charged cleft for lipid binding and a groove for engaging with protein partners.[5]

Core Functions of the Radixin FERM Domain

The primary role of the **radixin** FERM domain is to anchor the protein to the plasma membrane, a function accomplished through a dual-recognition mechanism involving both lipids and proteins.



Plasma Membrane Targeting via Phosphoinositide Binding

The FERM domain directly interacts with phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP2).[3][5][7] This interaction is a key step in the activation and localization of **radixin**. The binding site for the PIP2 headgroup, inositol-(1,4,5)-trisphosphate (IP3), is a basic cleft located between subdomains F1 and F3.[3][5][7] This interaction is thought to be electrostatic, targeting the positively charged FERM domain to the negatively charged inner leaflet of the plasma membrane.[2][5] There are three lysine-rich regions on the FERM domain known to bind phosphoinositides, enhancing its membrane recruitment.[12]

Interaction with Transmembrane Proteins

Once localized to the membrane, the FERM domain binds to the cytoplasmic tails of various integral membrane proteins. This interaction physically links the cytoskeleton to cell adhesion and signaling receptors. Key binding partners include:

- CD44: A major cell surface hyaluronate receptor. The FERM domain binds to a positively charged amino acid cluster in the juxta-membrane region of CD44's cytoplasmic tail.[4][5][13]
- Intercellular Adhesion Molecules (ICAMs): The FERM domain of radixin binds to the
 cytoplasmic domains of ICAM-1, ICAM-2, and ICAM-3.[5][8] The crystal structure of the
 radixin-ICAM-2 complex shows that a non-polar region of the ICAM-2 peptide binds to a
 groove on the F3 subdomain.[10][11]
- Other Adhesion Molecules: The FERM domain also interacts with CD43 and P-selectin glycoprotein ligand-1 (PSGL-1).[8][14]

The binding to these partners is mediated primarily by the F3 subdomain, which recognizes specific sequence motifs within the cytoplasmic tails of these proteins.[11][15]

Regulation of FERM Domain Activity

The function of the **radixin** FERM domain is tightly regulated to ensure that its membrane-linking activity occurs only in response to specific cellular signals. This regulation is primarily achieved through a mechanism of intramolecular autoinhibition.



Autoinhibition and the Dormant State

In its inactive, cytosolic state, **radixin** exists in a "closed" or "dormant" conformation. This is achieved through an intramolecular association between the N-terminal FERM domain and the C-terminal tail domain.[4][16] This interaction masks the binding sites on the FERM domain for its membrane partners and also masks the F-actin binding site on the C-terminal domain, thus preventing premature or unregulated cross-linking.[8][17]

Activation by PIP2 and Rho Signaling

The transition from the inactive to the active state is a multi-step process often initiated by upstream signaling pathways, such as the one involving the small GTPase Rho.[3][5]

- PIP2 Binding: The binding of PIP2 to the FERM domain is a critical first step. This interaction is believed to induce a conformational change that begins to weaken the intramolecular FERM/C-terminal domain interaction, a process referred to as "unmasking".[3][5][8]
- Phosphorylation: Full activation requires the phosphorylation of a conserved threonine residue (Thr564 in radixin) within the C-terminal domain.[1][17] This phosphorylation, often downstream of the Rho signaling pathway, disrupts the autoinhibitory interaction, fully exposing the binding sites on both the FERM and C-terminal domains.[1][4]

Once activated, the "open" **radixin** molecule can simultaneously bind to PIP2 and transmembrane proteins via its FERM domain and to F-actin via its C-terminal domain, effectively cross-linking the plasma membrane to the cytoskeleton.[6]

Quantitative Analysis of FERM Domain Interactions

Quantitative measurements of binding affinities and high-resolution structural data are crucial for understanding the molecular basis of FERM domain function.

Table 1: Binding Affinities of **Radixin** FERM Domain



Interacting Partner	Method	Dissociation Constant (Kd)	Conditions	Source
CD44 cytoplasmic peptide	Surface Plasmon Resonance (SPR)	0.95 μΜ	Not specified	[13]
Moesin with CD44 (homologous)	In vitro binding assay	9.3 nM	In the presence of PIP2	[8][18]

Table 2: Crystallographic Data for **Radixin** FERM Domain Complexes

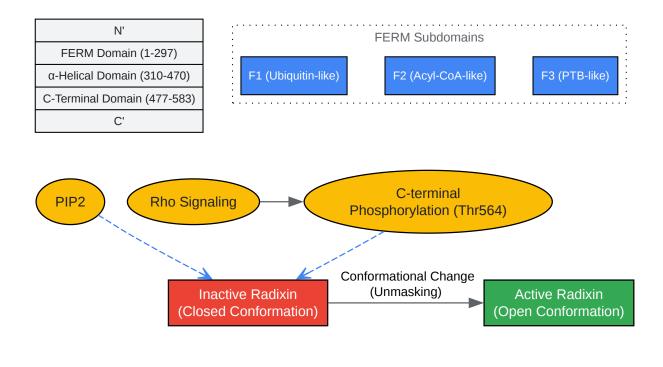
Complex	Resolution (Å)	PDB ID	Space Group	Source
Radixin FERM + IP3	2.8	1GC6	P3(2)21	[5]
Radixin FERM + ICAM-2 peptide	2.4	1J19	P3(1)21 or P3(2)21	[11]
Radixin FERM + CD44 peptide	2.1	2ZPY	P2(1)2(1)2(1)	[13]

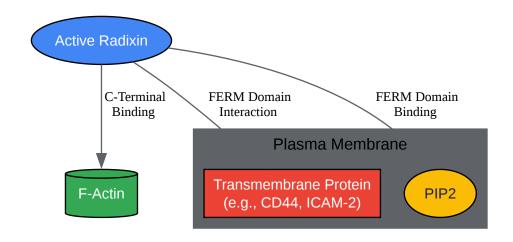
Visualizing Radixin FERM Domain Function

Diagrams created using the DOT language help visualize the complex structural and functional relationships of the **radixin** FERM domain.

Diagram 1: Domain Architecture of Radixin







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of the membrane-targeting and unmasking mechanisms of the radixin FERM domain | The EMBO Journal [link.springer.com]
- 4. Ezrin, Radixin and Moesin: Key regulators of membrane-cortex interactions and signaling
 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the membrane-targeting and unmasking mechanisms of the radixin FERM domain PMC [pmc.ncbi.nlm.nih.gov]
- 6. FERM domain Wikipedia [en.wikipedia.org]
- 7. FERM Protein Domain | Cell Signaling Technology [cellsignal.com]
- 8. Structural basis of the membrane-targeting and unmasking mechanisms of the radixin FERM domain | The EMBO Journal [link.springer.com]
- 9. Structure of dimerized radixin FERM domain suggests a novel masking motif in C-terminal residues 295–304 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of adhesion-molecule recognition by ERM proteins revealed by the crystal structure of the radixin-ICAM-2 complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of adhesion-molecule recognition by ERM proteins revealed by the crystal structure of the radixin–ICAM-2 complex PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radixin: Roles in the Nervous System and Beyond PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallographic characterization of the radixin FERM domain bound to the cytoplasmic tail of adhesion molecule CD44 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallographic characterization of the radixin FERM domain bound to the cytoplasmic tails of adhesion molecules CD43 and PSGL-1 PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Regulation mechanism of ERM (ezrin/radixin/moesin) protein/plasma membrane association: possible involvement of phosphatidylinositol turnover and Rho-dependent signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Function of the FERM domain in radixin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174762#function-of-the-ferm-domain-in-radixin]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com